Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Overview
Description
“Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is an organic compound with a distinctive heterocyclic chemical structure. It has a CAS Number of 1133115-50-0 and a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-7-methoxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is C12H10ClNO3 . The InChI Code for this compound is 1S/C12H10ClNO3/c1-16-7-3-4-8-9 (13)6-11 (12 (15)17-2)14-10 (8)5-7/h3-6H,1-2H3 .Scientific Research Applications
- Quinolines play a major role in the field of medicinal chemistry . They are an essential segment of both natural and synthetic compounds .
- “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is used pharmaceutically for treating infection after burns .
- It is also used as reagents in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .
- Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
- There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .
- “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” could potentially be used in similar synthetic processes .
Pharmaceutical Applications
Synthetic Organic Chemistry
- Quinolines play a major role in the field of medicinal chemistry . They are an essential segment of both natural and synthetic compounds .
- “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is used pharmaceutically for treating infection after burns .
- It is also used as reagents in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .
- Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
- There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .
- “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” could potentially be used in similar synthetic processes .
Pharmaceutical Applications
Synthetic Organic Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZREHULJJZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674822 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
CAS RN |
1133115-50-0 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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